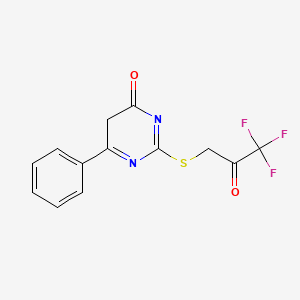
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of the Trifluoro-2-oxopropylthio Group: This can be done using thiol reagents and trifluoroacetyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or trifluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoro group might enhance its binding affinity or stability, while the phenyl and pyrimidinone moieties could interact with active sites or other functional groups.
Comparison with Similar Compounds
Similar Compounds
4(5H)-Pyrimidinone, 6-phenyl-2-thio-: Lacks the trifluoro group.
4(5H)-Pyrimidinone, 6-phenyl-2-oxo-: Lacks the thio group.
4(5H)-Pyrimidinone, 6-phenyl-2-((3,3,3-trifluoro-2-oxopropyl)amino)-: Has an amino group instead of thio.
Uniqueness
The presence of the trifluoro-2-oxopropylthio group makes this compound unique, potentially enhancing its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
127183-49-7 |
|---|---|
Molecular Formula |
C13H9F3N2O2S |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
6-phenyl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10(19)7-21-12-17-9(6-11(20)18-12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
NHXDCXKDCDUZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC(=NC1=O)SCC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
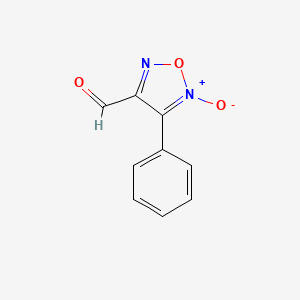

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
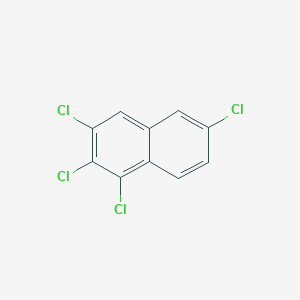
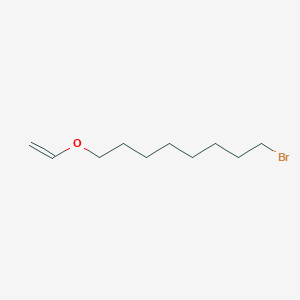
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)
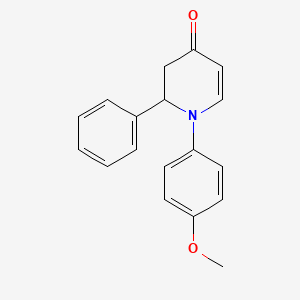
![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
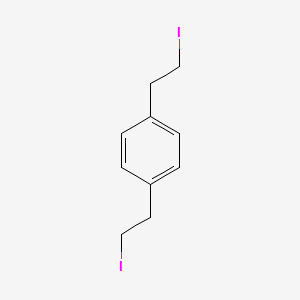

![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)
